REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[F:8].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:23][CH2:24][CH2:25][CH2:26]I>C1COCC1>[Cl:23][CH2:24][CH2:25][CH2:26][CH:9]([C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[C:10]([OH:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)CC(=O)O
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Name
|
|
Quantity
|
58.1 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 0° C. for 20 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The mixture was then quenched under ice bath
|
Type
|
TEMPERATURE
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Details
|
cooling with water (3 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
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Details
|
To the residue was added NaOH (1 N, 150 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with diethylether (2×100 mL)
|
Type
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EXTRACTION
|
Details
|
extracted with diethylether (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica gel, 2×50 g, 0 to 50% ethyl acetate in heptane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C(=O)O)C1=CC(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |